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molecular formula C8H4Br2ClI B8300730 Chloro-2-(2,2-dibromo-vinyl)-3-iodo-benzene CAS No. 945543-22-6

Chloro-2-(2,2-dibromo-vinyl)-3-iodo-benzene

Cat. No. B8300730
M. Wt: 422.28 g/mol
InChI Key: XLPOBVSZTQBLRR-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

Chloro-2-(2,2-dibromo-vinyl)-3-iodo-benzene was prepared from 2-chloro-6-iodo-benzaldehyde, carbon tetrabromide and triphenylphosphine in analogy to Example 1d): colourless oil; MS (EI): 425.8 (5%), 423.8 (20%), 421.7 (46%) and 419.7 (18%) (M+), 344.9 (30%), 342.8 (100%) and 340.8 (90%) ([M-Br]+), 263.9 (5%) and 261.9 (25%) ([M-2Br]+), 218.0 (9%), 216.0 (50%) and 214.0 (35%) ([M-Br])+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
340.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
263.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
261.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
218.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
216.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
214.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
425.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
423.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
421.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
419.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
344.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
342.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=O.[C:11](Br)(Br)([Br:13])[Br:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=[C:11]([Br:13])[Br:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
340.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
263.9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
261.9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
218.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
216.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
214.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
425.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
423.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
421.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
419.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
344.9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
342.8
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)I)C=C(Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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